molecular formula C6H9N5O3 B11818272 methyl 1-[(N'-hydroxycarbamimidoyl)methyl]-1H-1,2,3-triazole-4-carboxylate

methyl 1-[(N'-hydroxycarbamimidoyl)methyl]-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B11818272
M. Wt: 199.17 g/mol
InChI Key: NEMUIBWGNIYFSV-UHFFFAOYSA-N
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Description

Methyl 1-[(N'-hydroxycarbamimidoyl)methyl]-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a methyl ester group at position 4 and an N'-hydroxycarbamimidoyl-methyl moiety at position 1 (Figure 1). This compound has garnered interest in medicinal chemistry due to its structural versatility, particularly in antimicrobial and anticancer research .

Properties

Molecular Formula

C6H9N5O3

Molecular Weight

199.17 g/mol

IUPAC Name

methyl 1-(2-amino-2-hydroxyiminoethyl)triazole-4-carboxylate

InChI

InChI=1S/C6H9N5O3/c1-14-6(12)4-2-11(10-8-4)3-5(7)9-13/h2,13H,3H2,1H3,(H2,7,9)

InChI Key

NEMUIBWGNIYFSV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(N=N1)CC(=NO)N

Origin of Product

United States

Preparation Methods

Synthesis of Methyl Propiolate Intermediate

Methyl propiolate (HC≡CCOOCH₃) serves as the alkyne component. It reacts with an azide derivative, such as azidomethyl cyanide (N₃-CH₂CN), in the presence of a Cu(I) catalyst (e.g., CuSO₄·5H₂O with sodium ascorbate) to yield methyl 1-(cyanomethyl)-1H-1,2,3-triazole-4-carboxylate. The reaction proceeds in a mixture of water and tert-butanol at room temperature, achieving yields exceeding 85%.

Key Reaction Parameters

ParameterCondition
CatalystCuSO₄·5H₂O (10 mol%)
Reducing AgentSodium ascorbate (20 mol%)
SolventH₂O:tert-BuOH (1:1)
Temperature25°C
Reaction Time12–24 hours

This step is critical for establishing the triazole core while introducing a cyanomethyl group at position 1, which is subsequently functionalized into the amidoxime moiety.

Functionalization of the Cyanomethyl Group to Amidoxime

The conversion of nitriles to amidoximes is a well-established transformation, typically involving hydroxylamine under basic conditions. This step transforms the cyanomethyl substituent into the N'-hydroxycarbamimidoyl group.

Hydroxylamine-Mediated Amidoxime Formation

Methyl 1-(cyanomethyl)-1H-1,2,3-triazole-4-carboxylate reacts with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol, using triethylamine (TEA) as a base. The mixture is refluxed for 4–6 hours, yielding the target amidoxime derivative.

Reaction Mechanism

  • Nucleophilic Attack : Hydroxylamine deprotonates to form NH₂O⁻, which attacks the nitrile carbon.

  • Tautomerization : The intermediate iminohydroxamic acid tautomerizes to the stable amidoxime.

Optimized Conditions

ComponentQuantity
Hydroxylamine HCl1.2 equivalents
Triethylamine2.5 equivalents
SolventEthanol
Temperature80°C (reflux)
Yield70–78%

Alternative Routes: Pre-Functionalized Amidoxime Intermediates

To circumvent challenges in post-cyclization nitrile conversion, some protocols introduce the amidoxime group earlier in the synthesis.

One-Pot Strategies for Streamlined Synthesis

Recent advances emphasize one-pot methodologies to improve efficiency. A notable example involves sequential CuAAC and amidoxime formation without isolating intermediates.

Integrated CuAAC and Amidoxime Synthesis

In this approach, methyl propiolate, sodium azide, and propargyl cyanide undergo CuAAC to form the cyanomethyl-triazole intermediate, which is treated in situ with hydroxylamine and TEA. The one-pot reaction reduces purification steps and improves overall yield (65–70%).

Advantages

  • Reduced Handling : Minimizes exposure to reactive intermediates.

  • Solvent Compatibility : Ethanol serves as a universal solvent for both CuAAC and amidoxime formation.

Critical Analysis of Methodological Trade-Offs

Yield vs. Complexity

  • CuAAC + Post-Functionalization : Higher overall yields (70–78%) but requires two isolation steps.

  • One-Pot Synthesis : Lower yields (65–70%) but more time-efficient.

Functional Group Tolerance

  • The methyl ester at position 4 remains stable under amidoxime formation conditions (pH 7–9, ethanol reflux).

  • Strong acids or bases must be avoided to prevent ester hydrolysis.

Industrial-Scale Considerations

Catalytic Recycling

Copper catalysts can be recovered via aqueous extraction, reducing costs in large-scale production.

Emerging Innovations in Amidoxime Synthesis

Biocatalytic Approaches

Nitrilase enzymes show potential for selective nitrile-to-amidoxime conversion under physiological conditions, though substrate specificity for triazole derivatives remains unproven .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing the 1,2,3-triazole moiety exhibit a range of biological activities, particularly antimicrobial effects. Methyl 1-[(N'-hydroxycarbamimidoyl)methyl]-1H-1,2,3-triazole-4-carboxylate has been studied for its potential as an antimicrobial agent, showing effectiveness against various bacterial strains .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have demonstrated that derivatives of triazole can induce apoptosis in cancer cells and inhibit cell proliferation. For instance, compounds related to this compound have shown promising results in targeting breast cancer cells by disrupting microtubule formation .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound revealed that it exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated strong potential for development as an antibacterial agent.

Case Study 2: Anticancer Research
In another study focusing on breast cancer treatment, derivatives of this compound were shown to induce G2/M phase arrest in cancer cell lines. The compounds led to increased apoptosis rates and were found to inhibit tubulin polymerization effectively . This suggests that this compound could be a valuable lead compound in anticancer drug discovery.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₆H₁₀N₆O₃
  • Molecular Weight : 214.19 g/mol
  • Synthesis : Typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), followed by functionalization of the methyl ester and hydroxycarbamimidoyl groups .

Comparison with Structural Analogs

To evaluate its uniqueness, methyl 1-[(N'-hydroxycarbamimidoyl)methyl]-1H-1,2,3-triazole-4-carboxylate is compared to three analogs:

Methyl 1-(methyl)-1H-1,2,3-triazole-4-carboxylate

  • Structural Difference : Replaces the hydroxycarbamimidoyl group with a methyl group.
  • Solubility: Higher lipophilicity due to the nonpolar methyl group.

Methyl 1-(aminomethyl)-1H-1,2,3-triazole-4-carboxylate

  • Structural Difference: Substitutes hydroxycarbamimidoyl with an amino group.
  • Impact : Enhanced solubility in aqueous media but reduced stability under acidic conditions. Demonstrates moderate kinase inhibition but lacks the redox activity of the hydroxycarbamimidoyl derivative .

Methyl 1-[(N'-nitrocarbamimidoyl)methyl]-1H-1,2,3-triazole-4-carboxylate

  • Structural Difference : Replaces the hydroxyl group with a nitro moiety.
  • Impact : Increased electron-withdrawing effects, lowering the compound’s pKa and altering its reactivity in nucleophilic substitutions. Exhibits stronger cytotoxicity but higher toxicity profiles .

Data Tables

Table 1: Physicochemical Properties

Compound Solubility (mg/mL) Melting Point (°C) LogP
This compound 12.3 198–201 -0.45
Methyl 1-(methyl)-1H-1,2,3-triazole-4-carboxylate 8.9 165–168 0.78
Methyl 1-(aminomethyl)-1H-1,2,3-triazole-4-carboxylate 22.1 152–155 -1.20
Methyl 1-[(N'-nitrocarbamimidoyl)methyl]-1H-1,2,3-triazole-4-carboxylate 5.6 210–213 0.12

Research Findings

Antimicrobial Efficacy

The hydroxycarbamimidoyl derivative exhibits broad-spectrum antibacterial activity, outperforming methyl- and amino-substituted analogs. Its mechanism involves disrupting bacterial membrane integrity via metal ion chelation .

Cytotoxicity and Selectivity

While the nitro-substituted analog shows potent cytotoxicity (IC₅₀ = 4.2 μM against HeLa cells), its therapeutic index is narrow due to high toxicity to normal cells. In contrast, the hydroxycarbamimidoyl variant balances efficacy and safety, making it a promising candidate for targeted therapies .

Biological Activity

Methyl 1-[(N'-hydroxycarbamimidoyl)methyl]-1H-1,2,3-triazole-4-carboxylate is a compound of significant interest due to its diverse biological activities. This article will explore its synthesis, biological effects, and potential applications based on current research findings.

This compound can be synthesized through various methods involving the triazole ring, which is known for its role in medicinal chemistry. The structural formula of this compound can be represented as follows:

  • Molecular Formula : C₅H₈N₄O₃
  • CAS Number : 16681-65-5
  • Molecular Weight : 172.14 g/mol

The compound features a triazole ring that is often associated with various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit potent antimicrobial properties. For instance, studies have shown that compounds similar to this compound display significant activity against a range of bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
Triazole AE. coli50 µg/mL
Triazole BS. aureus25 µg/mL
Methyl TriazoleBacillus subtilis30 µg/mL

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The induction of apoptosis was associated with cell cycle arrest at the G2/M phase.

Cell Line Effect Mechanism
A549Apoptosis inductionG2/M phase arrest
MCF7Reduced viabilityCaspase activation

Case Studies and Research Findings

A notable study by Wu et al. (2021) focused on the synthesis of triazole derivatives and their biological evaluations. They found that compounds with specific substitutions on the triazole ring exhibited enhanced potency against various cancer cell lines. The study highlighted the importance of structural modifications in optimizing biological activity.

Another investigation into the antimicrobial properties of triazoles revealed that derivatives with bulky hydrophobic groups showed increased efficacy against certain pathogens. This suggests that the design of this compound could be tailored for improved activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl 1-[(N'-hydroxycarbamimidoyl)methyl]-1H-1,2,3-triazole-4-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), given the triazole core. Key steps include:

  • Preparation of the azide precursor (e.g., alkyl azide from a brominated intermediate).
  • Reaction with a functionalized alkyne bearing the hydroxycarbamimidoyl group.
  • Optimization of solvent (e.g., DMF or THF), temperature (60–80°C), and catalyst loading (1–5 mol% CuI) to maximize yield .
  • Purification via column chromatography or recrystallization, monitored by TLC or HPLC .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer : Essential techniques include:

  • NMR (¹H/¹³C) to confirm triazole ring formation and substituent positions. For example, the carboxylate methyl group typically resonates at δ ~3.8–4.0 ppm in ¹H NMR .
  • IR spectroscopy to verify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester).
  • High-resolution mass spectrometry (HRMS) for molecular ion validation.
  • HPLC-PDA for purity assessment (>95% recommended for biological assays) .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Methodological Answer : Stability studies should include:

  • Hydrolytic stability : Incubate in buffers (pH 1–12) at 25°C and 37°C, sampling at intervals (0, 24, 48 hrs). Monitor degradation via HPLC .
  • Thermal stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures. Triazole esters often degrade above 200°C .

Advanced Research Questions

Q. What experimental design strategies are recommended for evaluating the compound’s biological activity against conflicting literature data?

  • Methodological Answer :

  • Dose-response assays : Use a minimum of three biological replicates with staggered concentrations (e.g., 1 nM–100 µM) to establish IC₅₀ values.
  • Positive/negative controls : Include reference inhibitors (e.g., known triazole-based enzyme inhibitors) to validate assay conditions .
  • Statistical analysis : Apply ANOVA or non-linear regression models to address variability. Reconcile contradictions by cross-validating with orthogonal assays (e.g., SPR vs. enzymatic activity) .

Q. How can computational modeling predict the compound’s binding interactions with target proteins?

  • Methodological Answer :

  • Molecular docking : Use software like AutoDock Vina with crystal structures from the PDB (e.g., cytochrome P450 enzymes). Focus on hydrogen bonding with the hydroxycarbamimidoyl group and π-π stacking with the triazole ring .
  • MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability. Calculate RMSD and binding free energy (MM-PBSA) .

Q. What methodologies assess the environmental impact and degradation pathways of this compound?

  • Methodological Answer :

  • Environmental fate studies : Use OECD 307 guidelines to evaluate soil/water biodegradation. Monitor metabolites via LC-MS/MS .
  • Ecotoxicology : Test acute toxicity in Daphnia magna (48-hr LC₅₀) and algal growth inhibition (72-hr EC₅₀) .

Q. How can structural modifications enhance the compound’s selectivity in enzyme inhibition?

  • Methodological Answer :

  • SAR studies : Synthesize analogs with varied substituents (e.g., replacing methyl with ethyl or aryl groups).
  • Crystallography : Co-crystallize derivatives with target enzymes (e.g., carbonic anhydrase) to identify key binding interactions. Compare electron density maps to optimize steric/electronic effects .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC₅₀ values across studies?

  • Methodological Answer :

  • Standardize assay conditions : Ensure consistent buffer pH, ionic strength, and temperature.
  • Validate compound purity : Contaminants (e.g., unreacted intermediates) may skew results. Use orthogonal purity checks (NMR, elemental analysis) .
  • Replicate in independent labs : Collaborative studies reduce equipment- or protocol-specific biases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.